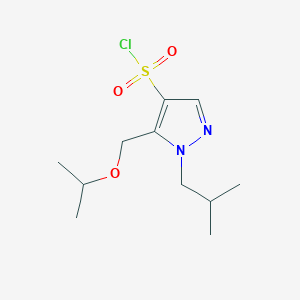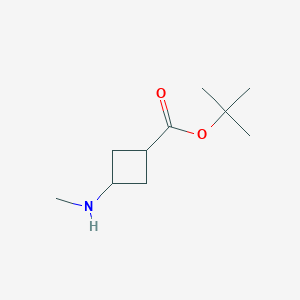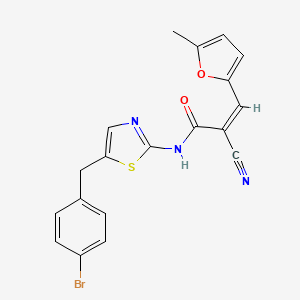![molecular formula C20H19N5O4S B2714383 N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 899944-58-2](/img/structure/B2714383.png)
N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are known for their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals . They are used in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structures and substituent groups . For instance, they can act as weak bases or acids .Wissenschaftliche Forschungsanwendungen
Electrolyte-Controlled Redox Conductivity
A study by Dubois et al. (2004) discusses electrolyte variations to control redox and n-type doping processes in π-conjugated electroactive polyheterocycles. This research indicates the potential for N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide in applications requiring controlled electrical conductivity and doping processes, given its structural similarity to the polyheterocycles investigated (Dubois, Abboud, & Reynolds, 2004).
Photonic Micro-Sphere Cavities
Research by Narayana et al. (2016) on photonic micro-sphere cavities self-assembled from a blend of polymers indicates the relevance of N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide in creating materials with unique optical properties. Such materials could be useful in developing advanced optical devices and sensors, leveraging the compound's potential for self-assembly and interaction with light (Narayana et al., 2016).
Advanced Catalysis and Ligand Behavior
A study by Wang et al. (2015) focuses on the development of novel ligands for copper-catalyzed C-N cross-coupling reactions. The structural features of N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide could potentially make it a candidate for exploring new catalytic systems or as a ligand in metal-organic frameworks, given its potential to coordinate with metals and influence catalytic reactions (Wang et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
In terms of their mode of action, while it can vary depending on the specific compound, some pyrazole derivatives have shown to interact with certain enzymes or receptors, leading to changes in cellular processes. For example, some pyrazole derivatives have shown to inhibit the activity of certain enzymes, leading to a decrease in the production of certain biochemicals .
The biochemical pathways affected by these compounds can also vary, but they often involve pathways related to the targets that these compounds interact with. For example, if a pyrazole derivative inhibits an enzyme involved in the synthesis of a certain biochemical, then the pathway for the synthesis of that biochemical would be affected .
In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazole derivatives can vary depending on the specific compound. These properties can greatly impact the bioavailability of the compound, which in turn can affect its efficacy .
The result of the action of pyrazole derivatives can also vary, but it often involves changes at the molecular and cellular levels. For example, the inhibition of an enzyme by a pyrazole derivative can lead to a decrease in the production of a certain biochemical, which can then lead to changes in cellular processes .
Finally, environmental factors can influence the action, efficacy, and stability of pyrazole derivatives. Factors such as temperature, pH, and the presence of other chemicals can affect how these compounds interact with their targets and how stable they are .
Eigenschaften
IUPAC Name |
N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-13-4-6-15(7-5-13)25-18(16-11-30(28,29)12-17(16)24-25)23-20(27)19(26)22-10-14-3-2-8-21-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRDREGIMLFQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-fluoro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2714302.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B2714303.png)




![5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2714315.png)
![(3E)-3-[(4-ethoxyanilino)methylidene]chromene-2,4-dione](/img/structure/B2714316.png)


![3-{[6-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2714319.png)

